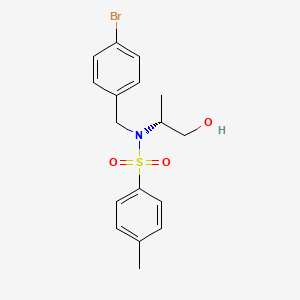

N-(4-Bromobenzyl)-N-tosyl-D-alaninol

Overview

Description

N-(4-Bromobenzyl)-N-tosyl-D-alaninol (NBTD) is a derivative of D-alaninol, a naturally occurring amino acid found in the human body. NBTD is a synthetic compound that has been studied in recent years for its potential applications in biomedical research. NBTD is a highly versatile compound, with a wide range of potential applications in biochemistry, physiology, and laboratory experiments.

Scientific Research Applications

Analytical Methods in Determining Antioxidant Activity

Antioxidant research is vital across various fields, including medicine and pharmacy. Analytical methods like ORAC, HORAC, TRAP, and TOSC are used for determining antioxidant activity, relying on spectrophotometry to assess reaction kinetics or equilibrium states. These methods have been applied successfully in analyzing antioxidants or determining the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).

Role of β-Alanine in Plants

Beyond proteinogenic amino acids, plants synthesize over 250 non-proteinogenic amino acids for various functions, including anti-herbivory and response to abiotic stresses. β-Alanine, for instance, plays a significant role in plant stress response and is involved in lignin biosynthesis and ethylene production in some species. Understanding the biosynthesis and metabolism of such compounds can offer insights into their broader applications in scientific research (Parthasarathy, Savka, & Hudson, 2019).

Industrial Applications of Immobilized Enzymes

The use of immobilized enzymes in the pharmaceutical, chemical, and food industries demonstrates the versatility of enzyme applications. Immobilized enzymes, such as lipases and transaminases, have been used to produce chiral compounds and APIs (Active Pharmaceutical Ingredients), offering advantages like simplified downstream processing and continuous process operations. This highlights the potential for chemicals like "N-(4-Bromobenzyl)-N-tosyl-D-alaninol" to play a role in enzyme-mediated processes (Basso & Serban, 2019).

Enzyme Inhibition in Drug Development

Enzyme inhibitors play a crucial role in developing drugs for various diseases. The study and identification of new enzyme inhibitors can lead to the development of new therapeutic agents. Research in this area can include the exploration of compounds like "this compound" for potential inhibitory effects on specific enzymes, offering insights into their application in drug development (Azam & Jayaram, 2015).

properties

IUPAC Name |

N-[(4-bromophenyl)methyl]-N-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrNO3S/c1-13-3-9-17(10-4-13)23(21,22)19(14(2)12-20)11-15-5-7-16(18)8-6-15/h3-10,14,20H,11-12H2,1-2H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYEXJIIGEVMPAZ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)C(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)[C@H](C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

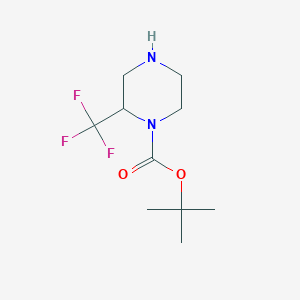

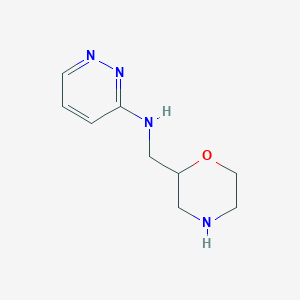

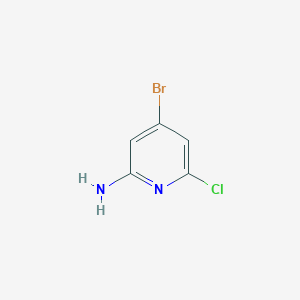

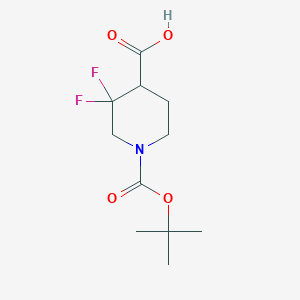

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Boc-6-hydroxy-2-azaspiro[3.4]octane](/img/structure/B1377871.png)

![2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1377874.png)

![1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine](/img/structure/B1377875.png)

![Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride](/img/structure/B1377883.png)

![3-[2-Amino-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-1,3-oxazolidin-2-one](/img/structure/B1377888.png)